Alexa Fluor 594 Azide

immunofluorescence flow cytometry antibody conjugation

Alexa Fluor 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt) is a red-fluorescent, sulfonated rhodamine-based dye functionalized with a terminal azide group for bioorthogonal click chemistry. It exhibits excitation/emission maxima of approximately 590/617 nm, a fluorescence quantum yield (QY) of 0.66 in PBS (pH 7.2), and an extinction coefficient of ~92,000 M⁻¹cm⁻¹, placing it among the brightest fluorophores in the red channel.

Molecular Formula C41H46N6O10S2
Molecular Weight 847.0 g/mol
Cat. No. B15557288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlexa Fluor 594 Azide
Molecular FormulaC41H46N6O10S2
Molecular Weight847.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H46N6O10S2/c1-40(2)20-25(22-58(51,52)53)28-16-31-35(18-33(28)46(40)5)57-36-19-34-29(26(23-59(54,55)56)21-41(3,4)47(34)6)17-32(36)37(31)27-12-11-24(15-30(27)39(49)50)38(48)43-13-9-7-8-10-14-44-45-42/h11-12,15-21H,7-10,13-14,22-23H2,1-6H3,(H3-,43,48,49,50,51,52,53,54,55,56)
InChIKeyBQUNLDGVYLYPOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Alexa Fluor 594 Azide – Technical Baseline & Procurement-Ready Overview for Click Chemistry Labeling


Alexa Fluor 594 Azide (Alexa Fluor™ 594 Carboxamido-(6-Azidohexanyl), Triethylammonium Salt) is a red-fluorescent, sulfonated rhodamine-based dye functionalized with a terminal azide group for bioorthogonal click chemistry . It exhibits excitation/emission maxima of approximately 590/617 nm, a fluorescence quantum yield (QY) of 0.66 in PBS (pH 7.2), and an extinction coefficient of ~92,000 M⁻¹cm⁻¹, placing it among the brightest fluorophores in the red channel [1]. The azide moiety enables both copper-catalyzed azide–alkyne cycloaddition (CuAAC) and strain-promoted azide–alkyne cycloaddition (SPAAC) with DBCO or BCN partners, allowing covalent tagging of alkyne-modified biomolecules in fixed or live specimens . Relative to its closest spectral analog Texas Red, Alexa Fluor 594 conjugates are reported to be several-fold brighter and substantially more photostable, making this azide derivative a high-signal, low-background tool for demanding fluorescence applications [1].

Why Substituting Alexa Fluor 594 Azide with Spectral Analogs or Non-Click Reagents Fails in Quantitative Assays


Although several red-fluorescent dyes share overlapping excitation/emission envelopes with Alexa Fluor 594—including Texas Red, Cy3.5, ATTO 594, and DyLight 594—their protein-conjugate brightness, photostability, and resistance to self-quenching differ substantially [1]. Alexa Fluor 594's sulfonated rhodamine core permits higher degrees of labeling (typical DOL 2–8 dye molecules per IgG) without the aggregation-induced fluorescence quenching that plagues Texas Red and tetramethylrhodamine conjugates [1]. Furthermore, the azide functional group on Alexa Fluor 594 Azide confers bioorthogonal reactivity that cannot be replicated by amine-reactive (NHS ester) or thiol-reactive (maleimide) forms of the same dye class; only azide/alkyne pairs enable CuAAC or SPAAC with negligible cross-reactivity toward endogenous biological nucleophiles . Substituting a non-azide analog therefore forfeits the low-background, site-specific labeling achievable in complex biological samples, while substituting a lower-brightness analog (e.g., Alexa Fluor 555 azide, QY = 0.10) directly reduces detection sensitivity for low-abundance targets [2].

Alexa Fluor 594 Azide – Quantitative Differentiation Evidence Against Key Comparators


Protein-Conjugate Brightness: ~5-Fold Higher Fluorescence Output Than Texas Red-X Conjugates at Matched Degree of Labeling

In a direct head-to-head comparison published by Panchuk-Voloshina et al. (1999), goat anti-mouse IgG F(ab′)₂ conjugates prepared with Alexa Fluor 594 dye were approximately fivefold brighter than the corresponding conjugates prepared with Texas Red-X dye when labeled at similar dye-to-protein ratios [1]. The relative quantum yield (RQY) ratio for Alexa Fluor 594-GAM F(ab′)₂ versus Texas Red-X-GAM F(ab′)₂ reached 4.7-fold, and for GAM whole IgG the RQY ratio was 2.0-fold [1]. Across multiple protein platforms (streptavidin, transferrin, DNase I), Alexa Fluor 594 conjugates consistently outperformed Texas Red conjugates with RQY ratios ranging from 1.3 to 4.7 [1].

immunofluorescence flow cytometry antibody conjugation

Photostability Under Continuous Illumination: Alexa Fluor 594 Retains 26% Fluorescence at 90 Seconds in PBS Without Antifade

Photobleaching kinetics measured by Panchuk-Voloshina et al. (1999) under continuous widefield Hg-arc illumination show that Alexa Fluor 594-labeled specimens in plain PBS (no antifade mountant) exhibited initial fluorescence lifetime of 292 ± 29 arbitrary units and retained 26% of initial signal at 90 seconds of continuous exposure [1]. The same study demonstrated that with optimal antifade mounting media (e.g., ProLong), Alexa Fluor 594 retained up to 86% of initial fluorescence after 90 seconds [1]. Thermo Fisher Scientific corroborates that Alexa Fluor 594 conjugates outperform Texas Red conjugates in photostability across almost all applications . Although a quantitative half-life for Texas Red under identical conditions is not reported in the same dataset, the integrated claim across the Alexa dye series is that all Alexa dyes are 'more photostable than their commonly used spectral analogues' [1].

time-lapse imaging confocal microscopy photostability

Quantum Yield Advantage Over Alexa Fluor 555 Azide: 6.6-Fold Higher Photon Output Per Excitation Event

Among the Alexa Fluor azide series, Alexa Fluor 594 exhibits a quantum yield of 0.66 in PBS (pH 7.2, 22°C), which is 6.6-fold higher than the quantum yield of Alexa Fluor 555 (QY = 0.10) measured under identical buffer and temperature conditions [1][2]. The brightness product (extinction coefficient × quantum yield / 1000) for Alexa Fluor 594 is 61, compared to 15 for Alexa Fluor 555 [2]. Although Alexa Fluor 555 has a higher extinction coefficient (155,000 vs 92,000 M⁻¹cm⁻¹), its exceptionally low quantum yield reduces integrated brightness to roughly one-quarter that of Alexa Fluor 594. Fluorescence lifetime measurements further distinguish the two dyes: Alexa Fluor 594 has a lifetime of 3.9 ns versus 0.3 ns for Alexa Fluor 555 [1]. For researchers choosing between red-channel azide probes, this means Alexa Fluor 594 Azide provides significantly greater photon output per labeled biomolecule under typical 561-nm or 594-nm laser excitation.

fluorescence quantum yield signal-to-noise ratio multiplex labeling

Super-Resolution (STORM) Imaging: Rated '++' with FRC Resolution of 24 nm, Outperforming Alexa Fluor 568

In a systematic evaluation of fluorophore performance for STORM super-resolution microscopy, Alexa Fluor 594 achieved an image quality rating of '++' (capable of reconstructing a good quality STORM image) with a Fourier Ring Correlation (FRC) resolution of 24 nm when imaged in SlowFade Diamond mounting medium [1]. By direct comparison within the same study, Alexa Fluor 568 was rated '−' (could not reconstruct a STORM image) on the same quality scale [1]. This places Alexa Fluor 594 among the better-performing red-excited dyes for single-molecule localization microscopy (SMLM), surpassed in the tested panel only by Alexa Fluor 555 which achieved '+++' (FRC 20 nm) [1]. The dye's favorable blinking characteristics in thiol-containing imaging buffers, combined with its high photon budget per switching event (derived from QY 0.66 and ε 92,000), make it a productive choice for dSTORM and related super-resolution techniques.

STORM super-resolution microscopy SMLM single-molecule localization

Bioorthogonal Azide Handle: Dual-Mode Click Reactivity (CuAAC + SPAAC) with DBCO Second-Order Rate of 0.3–0.9 M⁻¹s⁻¹

The terminal azide group of Alexa Fluor 594 Azide enables two distinct bioorthogonal labeling strategies: copper-catalyzed azide–alkyne cycloaddition (CuAAC) with terminal alkynes, and strain-promoted azide–alkyne cycloaddition (SPAAC) with cyclooctyne derivatives such as DBCO (dibenzocyclooctyne) or BCN . For SPAAC applications, the DBCO-azide reaction proceeds with a second-order rate constant of 0.3–0.9 M⁻¹s⁻¹ under copper-free, physiological conditions, enabling efficient labeling of azide-tagged biomolecules on live cells or in vivo without copper-associated cytotoxicity . This dual-mode reactivity distinguishes Alexa Fluor 594 Azide from: (a) amine-reactive NHS esters that lack bioorthogonality and label endogenous lysines non-specifically; (b) alkyne-functionalized dyes that require azide-modified targets; and (c) non-click Alexa Fluor 594 forms (e.g., maleimide, carboxylic acid) that cannot participate in CuAAC or SPAAC at all . The azide is stable in aqueous buffer at neutral pH and does not react with amines, thiols, or other biological nucleophiles, ensuring low non-specific background in complex samples .

click chemistry SPAAC CuAAC bioorthogonal labeling copper-free click

Alexa Fluor 594 Azide – Evidence-Backed Application Scenarios for Procurement Decision-Making


High-Sensitivity Immunofluorescence and Flow Cytometry Where Texas Red Replacement Is Required

When an established assay using Texas Red-conjugated antibodies yields insufficient signal-to-noise ratio for low-abundance targets, Alexa Fluor 594 Azide provides a ~5-fold brightness upgrade while retaining full spectral compatibility with existing Texas Red/Cy3.5 filter sets (561 nm or 594 nm laser excitation, 615–630 nm emission filters). Users can conjugate the azide to alkyne-modified secondary antibodies or use pre-conjugated Alexa Fluor 594 antibodies with a typical degree of labeling of 2–8 fluorophores per IgG without self-quenching, enabling detection of sparse receptors or intracellular antigens at lower antibody concentrations [1]. The pH insensitivity (pH 4–10) ensures consistent signal in acidic endosomal compartments and standard neutral-pH wash buffers alike .

Live-Cell Bioorthogonal Labeling via Copper-Free SPAAC with DBCO-Modified Metabolites or Antibodies

Alexa Fluor 594 Azide is directly compatible with DBCO-functionalized detection probes for copper-free SPAAC in live-cell or in vivo settings. DBCO-azide cycloaddition proceeds with a rate constant of 0.3–0.9 M⁻¹s⁻¹ without copper catalyst, bypassing copper toxicity issues that limit CuAAC in living systems [1]. This workflow is validated for labeling azido-sialoglycans on live human pluripotent stem cells and for detecting EdU incorporation in proliferating cells, demonstrating low background from non-specific azide reactions with endogenous biomolecules [1]. The azide's chemical selectivity ensures that the dye reacts only with strained alkynes (DBCO, BCN) and not with amines, thiols, or carboxylates naturally present in serum-containing culture medium.

Multiplexed Super-Resolution STORM/dSTORM Imaging in the Red Channel

For single-molecule localization microscopy (STORM/dSTORM), Alexa Fluor 594 Azide enables reconstruction of super-resolution images with an FRC resolution of 24 nm (‘++’ rated) in SlowFade Diamond, placing it among the top-performing 532-nm-excitable dyes [1]. Its 3.9-ns fluorescence lifetime and high photon budget per switching event support precise single-molecule localization. The azide form allows direct click-labeling of alkyne-modified oligonucleotides or proteins for STORM样品制备, and the dye is spectrally separable from green fluorophores (Alexa Fluor 488) and far-red fluorophores (Alexa Fluor 647) for three-color super-resolution multiplexing.

Single-Molecule Fluorescence and FRET Acceptor Applications Requiring High Quantum Yield in the Red Spectrum

Alexa Fluor 594 Azide's combination of high quantum yield (0.66), substantial extinction coefficient (92,000 M⁻¹cm⁻¹), and 3.9-ns fluorescence lifetime makes it an effective FRET acceptor paired with green-emitting donors such as Alexa Fluor 488 (QY 0.92) [1]. The calculated Förster radius (R₀) for the Alexa Fluor 488/Alexa Fluor 594 donor-acceptor pair is 56 Å, supporting sensitive distance measurements in the 30–80 Å range . The azide handle enables site-specific attachment of the acceptor dye to alkyne-modified proteins or nucleic acids, ensuring defined donor-acceptor stoichiometry rather than the heterogeneous labeling obtained with amine-reactive chemistry. The dye's photostability under continuous excitation (26% retention at 90 s without antifade) further supports single-molecule FRET time traces with minimal acceptor photobleaching [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Alexa Fluor 594 Azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.